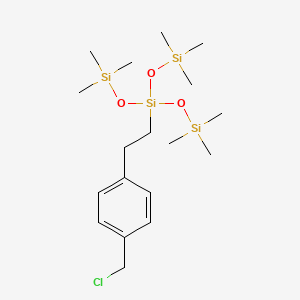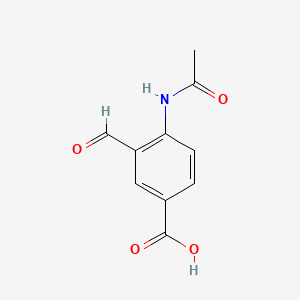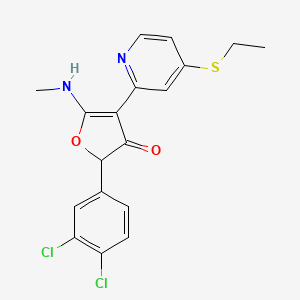
Chloromethylphenethyltris(trimethylsiloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethylphenethyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C18H37ClO3Si4 and a molecular weight of 449.284. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a chloromethyl group attached to a phenethyl group, further bonded to a silicon atom that is connected to three trimethylsiloxy groups .
Preparation Methods
The synthesis of chloromethylphenethyltris(trimethylsiloxy)silane typically involves the reaction of chloromethylphenethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chloromethylphenethyltris(trimethylsiloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include substituted phenethyl derivatives, silanols, and various oxidation products .
Scientific Research Applications
Chloromethylphenethyltris(trimethylsiloxy)silane has several scientific research applications:
Mechanism of Action
The mechanism of action of chloromethylphenethyltris(trimethylsiloxy)silane involves its ability to form strong bonds with various substrates through its silane groups. The chloromethyl group can react with nucleophiles, allowing for the attachment of the compound to different molecules. This reactivity makes it a valuable tool in modifying surfaces and creating new materials with desired properties .
Comparison with Similar Compounds
Chloromethylphenethyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:
Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the phenethyl and chloromethyl groups, making it less reactive in certain substitution reactions.
Chloromethyltris(trimethylsiloxy)silane: This compound is similar but does not have the phenethyl group, which affects its reactivity and applications.
Decamethylcyclopentasiloxane: This cyclic compound has different structural properties and is used in different applications, such as in cosmetics and personal care products.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stable silane structure, making it versatile for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJRRZVVBCLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClO3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylbutyl]-D-valyl]-, ethyl ester, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)

![7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine](/img/structure/B576155.png)
![1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one](/img/structure/B576157.png)

![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)
![2,2,2-Trifluoro-1-[(3S)-3-methyl-1-pyrrolidinyl]ethanone](/img/structure/B576170.png)
